REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[N+:12]([O-])=O.C[O:16][CH:17]([O:21][CH3:22])N(C)C.O.NN.[CH3:26]N(C)C=O>CO.[Ni]>[CH3:22][O:21][C:17]([C:5]1[CH:4]=[C:3]2[C:2]([CH:1]=[CH:26][NH:12]2)=[C:10]([CH3:11])[CH:9]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatile material was removed by distillation
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through diatomaceous earth
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C2C=CNC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |